Tripropylborane
Overview
Description
Tripropylborane is an organic compound with the chemical formula (C3H7)3B. It is a colorless liquid with a fishy odor at room temperature and pressure. This compound is flammable and soluble in some organic solvents such as ethers and aromatic hydrocarbons. This compound is widely used in organic synthesis due to its effectiveness as a reducing agent and its role in catalytic hydrogenation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tripropylborane can be synthesized by the reaction of trimethylboron with propylmagnesium bromide. This reaction is typically carried out in an anhydrous environment and requires the protection of an inert atmosphere . The reaction can be represented as follows: [ \text{B(CH}_3\text{)}_3 + 3 \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{B(C}_3\text{H}_7\text{)}_3 + 3 \text{MgBr(CH}_3\text{)} ]
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in maintaining the anhydrous environment and inert atmosphere required for the reaction.
Chemical Reactions Analysis
Types of Reactions: Tripropylborane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form tripropylborate.
Reduction: It acts as a reducing agent in catalytic hydrogenation reactions.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: this compound itself acts as a reducing agent.
Substitution: Reagents such as halogens and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Tripropylborate.
Reduction: Various reduced organic compounds depending on the substrate.
Substitution: Substituted boron compounds.
Scientific Research Applications
Tripropylborane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent and in catalytic hydrogenation reactions.
Biology: this compound is used in the synthesis of biologically active compounds and in the study of boron-containing biomolecules.
Medicine: It is used in the development of boron-containing drugs and in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: this compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tripropylborane involves its ability to donate electrons and participate in various chemical reactions. In reduction reactions, this compound donates electrons to reduce other compounds. In oxidation reactions, it undergoes oxidation to form tripropylborate. The molecular targets and pathways involved depend on the specific reaction and the substrate being used .
Comparison with Similar Compounds
Triethylborane (C6H15B): Similar to tripropylborane but with ethyl groups instead of propyl groups.
Tributylborane (C12H27B): Similar to this compound but with butyl groups instead of propyl groups.
Trimethylborane (C3H9B): Similar to this compound but with methyl groups instead of propyl groups.
Uniqueness of this compound: this compound is unique due to its specific reactivity and the size of its propyl groups, which influence its steric and electronic properties. This makes it particularly useful in certain types of chemical reactions where other boranes may not be as effective .
Properties
IUPAC Name |
tripropylborane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21B/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPKTELQGVLZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC)(CCC)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21B | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149695 | |
Record name | Borane, tripropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116-61-6 | |
Record name | Tripropylborane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1116-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Borane, tripropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Borane, tripropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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